2-((4-Hydroxybutan-2-yl)thio)-1-phenylethan-1-one
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Overview
Description
2-((4-Hydroxybutan-2-yl)thio)-1-phenylethan-1-one is an organic compound with a complex structure that includes a phenyl group, a hydroxybutyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxybutan-2-yl)thio)-1-phenylethan-1-one typically involves the reaction of a phenyl ethanone derivative with a hydroxybutyl thioether. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxybutan-2-yl)thio)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new thioether or amine derivatives.
Scientific Research Applications
2-((4-Hydroxybutan-2-yl)thio)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxybutan-2-yl)thio)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and have been studied for their biological activities.
2-Amino-4H-pyran-3-carbonitriles: These compounds have similar structural motifs and are known for their pharmacological properties.
Uniqueness
2-((4-Hydroxybutan-2-yl)thio)-1-phenylethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioether linkage and hydroxybutyl group make it a versatile compound for various applications .
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(4-hydroxybutan-2-ylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C12H16O2S/c1-10(7-8-13)15-9-12(14)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 |
InChI Key |
BUJDYXCCKBPREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)SCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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